molecular formula C24H23NO3 B6496633 N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955858-15-8

N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B6496633
CAS RN: 955858-15-8
M. Wt: 373.4 g/mol
InChI Key: RMGHLPWCNWPQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as BMPMA, is an organic compound that belongs to the class of amides. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in chemical and pharmaceutical industries. BMPMA is a colorless crystalline solid with a molecular weight of 326.41 g/mol and a melting point of 131-132°C. It has a boiling point of 447-448°C and a density of 1.2 g/cm3.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide is not yet fully understood. However, it is thought to involve the formation of a complex between the amide group of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide and the active site of an enzyme, which then inhibits the enzyme’s activity. This inhibition of enzyme activity is thought to be responsible for the therapeutic effects of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects. It has also been shown to have antifungal and anticoagulant properties, as well as the ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The use of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide in laboratory experiments has a number of advantages, including its low cost and availability, as well as its low toxicity. However, it is also important to note that N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide has a relatively low solubility in water and is not very stable, which can limit its use in certain experiments.

Future Directions

The use of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide in scientific research is an area of ongoing research, and there are a number of potential future directions. These include the development of new synthesis methods for N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide, the investigation of its mechanism of action, and the development of new applications for N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide in the fields of medicine and biotechnology. Additionally, further research into the biochemical and physiological effects of N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide is necessary to fully understand its potential therapeutic applications.

Synthesis Methods

N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide can be synthesized by a number of methods, including the condensation of 2-methylbenzoyl chloride with 4-methoxy-3-methylphenol in the presence of a base such as potassium carbonate. This method is known as the Knoevenagel condensation and results in the formation of an intermediate product, which is then hydrolyzed to form N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been widely used in the scientific research and development of a number of organic compounds. It is used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug flurbiprofen, and the anti-tumor drug gemcitabine. It is also used as a starting material in the synthesis of various other compounds, including the antifungal drug amphotericin B, the anti-cancer drug paclitaxel, and the anticoagulant drug heparin.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-16-9-11-21(20(13-16)24(27)19-7-5-4-6-8-19)25-23(26)15-18-10-12-22(28-3)17(2)14-18/h4-14H,15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGHLPWCNWPQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-(4-methoxy-3-methylphenyl)acetamide

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